molecular formula C10H16O2 B1665189 Ascaridole CAS No. 512-85-6

Ascaridole

Cat. No. B1665189
CAS RN: 512-85-6
M. Wt: 168.23 g/mol
InChI Key: MGYMHQJELJYRQS-UHFFFAOYSA-N
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Description

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group . It is a colorless liquid with a pungent smell and taste that is soluble in most organic solvents . Ascaridole determines the specific flavor of the Chilean tree boldo and is a major constituent of the oil of Mexican tea (wormseed) . It is a component of natural medicine, tonic drinks, and food flavoring in Latin American cuisine .


Synthesis Analysis

Ascaridole can be synthesized from α-terpinene . The conversion of α-terpinene to ascaridole in the presence of light has been demonstrated in studies of chemical synthesis using modern microphotochemistry techniques .


Molecular Structure Analysis

The molecular formula of Ascaridole is C10H16O2 . Its IUPAC Standard InChI is InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 .


Chemical Reactions Analysis

Ascaridole is fairly stable but degrades into intermediates that evolve via different mechanisms involving radical species . When treated with iron as a radical inducer, ascaridole forms cysteine peptide reactivity exceeding by far that of ascaridole itself .


Physical And Chemical Properties Analysis

Ascaridole is a colorless liquid that is soluble in most organic solvents . It is toxic and has a pungent, unpleasant smell and taste . Like other pure, low molecular weight organic peroxides, it is unstable and prone to violent decomposition when heated to a temperature above 130 °C or treated with organic acids .

Mechanism of Action

Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group and is known for its antiparasitic properties . This article will delve into the various aspects of Ascaridole’s mechanism of action.

Target of Action

Ascaridole primarily targets parasites, including Leishmania . These parasites have a compromised antioxidant defense mechanism, making them susceptible to oxidative stress . Ascaridole, due to its unusual peroxide bridge, can induce oxidative stress, thereby exerting parasiticidal activity .

Mode of Action

Ascaridole’s mode of action is primarily through the generation of free radicals . The endoperoxide bridge in Ascaridole can be activated with Fe (II), facilitating the cleavage of the O-O bond to form oxygenated radicals . These radicals can cause damage to cellular biomolecules, leading to DNA, protein, and lipid damage secondary to oxidative stress .

Biochemical Pathways

The biochemical pathways affected by Ascaridole involve the generation of free radicals and the induction of oxidative stress . The free radicals generated by Ascaridole can cause damage to various cellular biomolecules, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

The pharmacokinetics of Ascaridole have been studied in rats . Following oral administration, the maximum concentration in rat plasma was achieved at 0.25 ± 0.09 h for pure Ascaridole and 0.47 ± 0.22 h for Jinghuaweikang (JHWK) capsule . The absolute bioavailabilities were approximately 20.8 and 26.9 %, respectively . This suggests that other ingredients in JHWK capsule might facilitate and prolong the absorption procedure of Ascaridole, enhancing its bioavailability in rats .

Result of Action

The primary result of Ascaridole’s action is the death of targeted parasites . The free radicals generated by Ascaridole cause damage to cellular biomolecules, leading to cell death . In addition, Ascaridole has sedative, antifungal, and pain-relieving properties . It is also a potent inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis .

Action Environment

The action of Ascaridole can be influenced by environmental factors such as the presence of iron . Iron can potentiate the toxicity of Ascaridole on oxidative phosphorylation . Furthermore, the formation of carbon-centered radicals in the presence of Fe^2+ has been observed . This suggests that the availability of redox-active iron can influence the efficacy and stability of Ascaridole .

Safety and Hazards

Ascaridole is toxic and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The therapeutic potential of terpenoids, including ascaridole, as anticancer agents is being explored . The results on Ascaridole provide important information on biologically active monoterpenoid compounds and volatile metabolites biosynthesized in wild medicinal plants growing in the East Mediterranean .

properties

IUPAC Name

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYMHQJELJYRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C=C1)(OO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ascaridole
Source Human Metabolome Database (HMDB)
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Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name Ascaridole
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Product Name

Ascaridole

CAS RN

512-85-6
Record name Ascaridole
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Record name ASCARIDOLE
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Record name 1,4-epidioxy-2-p-menthene
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Record name Ascaridole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

3.3 °C
Record name Ascaridole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

At 35° C., 45 μl of H2O2 (50%) were added to a solution of 325 μl of α-terpinene and 48.5 mg of Na2MoO4.2H2O in 4 ml of methanol. Five further 45 μl portions of H2O2 (50%) were added to this mixture as soon as the red-colored reaction mixture turned yellow again. After 1.5 hours, the reaction mixture was analyzed by means of HPLC. Analysis gave a quantitative formation of ascaridol.
Name
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
Na2MoO4.2H2O
Quantity
48.5 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 30° C., 230 μl of H2O2 (50%) and 200 μl of 5M NaOH were successively added to a solution of 325 μl of α-terpinene and 143.6 mg of La(NO3)3.xH2O in 4 ml of methanol, whereupon a white precipitate formed. After 3.5 hours and after 21 hours, two further 230 μl portions of H2O2 (50%) were added to the mixture. After 24.5 hours, the reaction mixture was centrifuged, and the solution was decanted from the catalyst. The solvent was evaporated and the residue was dissolved in CDCl3 and analyzed using NMR. The reaction mixture was also analyzed by means of HPLC (MeOH/H2O 90/10; 260 nm). The analyses gave a conversion of 10% and a yield of >90% of ascaridol.
Name
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
La(NO3)3
Quantity
143.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

A: While the exact mechanism of action remains unclear, research suggests that ascaridole likely interacts with essential biological processes within parasites, ultimately leading to their demise. Further research is needed to elucidate the specific targets and pathways involved. []

A: Yes, studies indicate that ascaridole and p-cymene, another compound found in oils rich in ascaridole, can prolong pentobarbital-induced sleeping time in mice. This effect was antagonized by flumazenil, a GABA(A)-benzodiazepine receptor antagonist, suggesting involvement of the GABAergic system in ascaridole's sleep-promoting effects. []

ANone: Ascaridole has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol.

A: Yes, ascaridole has been characterized using various spectroscopic techniques. For example, ¹H NMR, ¹³C NMR, and HMBC were used to confirm its structure and analyze its interactions. [, ]

A: Ascaridole exhibits variable stability depending on factors like temperature, pH, and the presence of other chemicals. Studies have shown that ascaridole can undergo thermal isomerization, particularly at elevated temperatures, leading to the formation of isoascaridole. [, ]

A: Research indicates that the half-life of ascaridole in biopesticides can be relatively short, ranging from 3.9 to 27.7 days at 30°C. Its stability is further compromised in acidic environments. The addition of stabilizing agents like antioxidants or oxygen removers may be necessary to extend the shelf-life of ascaridole-containing biopesticides. [, ]

A: Yes, density functional theory (DFT) calculations have been employed to study the thermal decomposition of ascaridole. These calculations suggest that while the decomposition is energetically feasible at high temperatures, it is a spin-forbidden process. []

A: Studies on ascaridole derivatives revealed that structural modifications significantly impact their nematocidal activity. For instance, the cis-isomers of certain ascaridole derivatives demonstrated greater potency against Meloidogyne incognita compared to their trans counterparts. Additionally, incorporating a carboxylic acid or carboxyl ester group on the ring system led to enhanced nematocidal activity. []

A: Research on ascaridole-containing formulations, particularly biopesticides, highlights the importance of incorporating stabilizing agents. Antioxidants and oxygen removers can help mitigate the degradation of ascaridole under various environmental conditions and extend its shelf life. []

A: A study utilizing a validated GC-MS method investigated the pharmacokinetics of ascaridole in rats following oral administration of Chenopodium ambrosioides L. extract. This research provided insights into the absorption, distribution, metabolism, and excretion profile of ascaridole and other related compounds. []

A: Ascaridole displayed promising in vitro and in vivo antitumor activity. It exhibited cytotoxicity against various tumor cell lines, including HL-60, SF-295, and HCT-8. Moreover, in vivo studies utilizing a sarcoma 180 murine model demonstrated significant tumor growth inhibition. These findings suggest ascaridole's potential as an antitumor agent. []

A: Yes, research demonstrated that ascaridole possesses potent amoebicidal properties. In vitro assays revealed its efficacy against Entamoeba histolytica trophozoites. Moreover, in vivo studies using an amoebic liver abscess hamster model showed that oral administration of ascaridole effectively reduced the infection, supporting its traditional use for this purpose. []

A: Research indicates that ascaridole may offer therapeutic benefits for osteoarthritis. A study using an experimental osteoarthritis model in rats revealed that a hydroalcoholic extract of Chenopodium ambrosioides L. rich in ascaridole effectively reduced synovial inflammation, pain-related behaviors, and improved motor function. Molecular docking simulations further supported the potential interaction between ascaridole and the NMDA receptor, which plays a role in osteoarthritis pain. []

A: While ascaridole possesses valuable biological activities, it's important to acknowledge its potential toxicity. Historical data indicates that ingesting high doses of Chenopodium oil, in which ascaridole is a major component, can lead to adverse effects. Therefore, careful consideration of dosage and potential toxicity is essential when utilizing ascaridole-containing products. []

ANone: Currently, there is limited information available regarding specific biomarkers for monitoring ascaridole's efficacy or predicting adverse effects.

A: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), are commonly employed for the qualitative and quantitative analysis of ascaridole in complex matrices like essential oils and plant extracts. [, , , , , ]

A: Accurately quantifying ascaridole using GC can be challenging due to its thermal instability. During analysis, ascaridole may undergo isomerization to isoascaridole at high temperatures within the GC system. Researchers have explored combining GC data with other techniques like ¹³C NMR to obtain more accurate ascaridole content measurements by accounting for this isomerization. [, ]

ANone: Data on the environmental impact and degradation pathways of ascaridole is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible use and disposal to minimize any negative impacts.

ANone: Specific studies investigating the dissolution rate and solubility of ascaridole are currently limited. Understanding these properties would be valuable for optimizing its formulation and, consequently, its bioavailability and efficacy.

A: Various studies employing GC-MS for ascaridole quantification have included method validation procedures. These typically involve assessing linearity, accuracy, precision, and specificity to ensure the reliability and robustness of the analytical data generated. []

ANone: Implementing robust quality control measures throughout the production, storage, and distribution of ascaridole-containing products is essential. This includes adhering to good manufacturing practices, conducting regular testing for purity and potency, and ensuring proper labeling and packaging.

ANone: Specific information on the immunogenicity and potential immunological responses elicited by ascaridole is limited and requires further investigation.

ANone: There is currently limited data available regarding ascaridole's interactions with drug transporters.

ANone: Research specifically addressing ascaridole's potential to interact with drug-metabolizing enzymes is currently lacking.

ANone: Detailed studies on the biocompatibility and biodegradability of ascaridole are needed to fully understand its fate and effects in biological systems.

ANone: Exploring alternatives and substitutes for ascaridole is important, especially in applications where its stability or potential toxicity poses concerns. Synthetic analogs or other natural compounds with similar biological activities could be potential candidates.

ANone: Developing environmentally responsible strategies for the recycling and waste management of ascaridole and its byproducts is crucial to mitigate any potential negative impacts on ecosystems.

ANone: Continued investment in research infrastructure, including advanced analytical techniques, high-throughput screening platforms, and computational modeling tools, will facilitate a deeper understanding of ascaridole's properties and applications.

A: Ascaridole has a long history of traditional use, primarily as an anthelmintic agent. For centuries, people have utilized preparations from plants like Chenopodium ambrosioides, which contain significant amounts of ascaridole, to combat parasitic worm infections. [, , , , ]

A: Yes, the chemical synthesis of ascaridole marked a significant milestone. One notable achievement involved synthesizing ascaridole from α-terpinene, contributing to a deeper understanding of its structure and properties. []

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